molecular formula C14H9FO5 B6374996 5-(3,5-Dicarboxyphenyl)-2-fluorophenol CAS No. 1261947-79-8

5-(3,5-Dicarboxyphenyl)-2-fluorophenol

Cat. No.: B6374996
CAS No.: 1261947-79-8
M. Wt: 276.22 g/mol
InChI Key: OLNLEAQPSNCMAA-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of both carboxyl and fluorophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxybenzene with fluorophenol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-2-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dicarboxyphenyl)-2-fluorophenol is unique due to the presence of both carboxyl and fluorophenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .

Properties

IUPAC Name

5-(4-fluoro-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLEAQPSNCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684531
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-79-8
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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